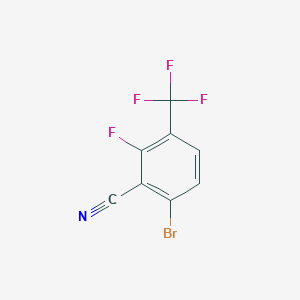
5-Cyano-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Thiadiazole-5-carbonitrile is a heterocyclic compound that contains a thiadiazole ring with a nitrile group attached at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
1,2,3-Thiadiazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of enaminones with tosylhydrazine and elemental sulfur in the presence of iodine and dimethyl sulfoxide can yield 5-acyl-1,2,3-thiadiazoles . Another method involves the use of carbodiimides and diazo compounds in a nucleophilic addition/cyclization process .
Industrial Production Methods
Industrial production methods for 1,2,3-thiadiazole-5-carbonitrile typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. These methods may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反应分析
Types of Reactions
1,2,3-Thiadiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, dimethyl sulfoxide, tosylhydrazine, and elemental sulfur . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of 1,2,3-thiadiazole-5-carbonitrile can yield various oxidized derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
科学研究应用
1,2,3-Thiadiazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and advanced materials.
作用机制
The mechanism of action of 1,2,3-thiadiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
相似化合物的比较
1,2,3-Thiadiazole-5-carbonitrile can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds share a similar ring structure but differ in their chemical properties and reactivity.
1,2,3-Selenadiazoles: These compounds contain selenium instead of sulfur and exhibit different chemical behaviors.
Thiazoles: Thiazoles have a similar heterocyclic structure but differ in their nitrogen and sulfur atom positions.
属性
分子式 |
C3HN3S |
|---|---|
分子量 |
111.13 g/mol |
IUPAC 名称 |
thiadiazole-5-carbonitrile |
InChI |
InChI=1S/C3HN3S/c4-1-3-2-5-6-7-3/h2H |
InChI 键 |
RMYKOFBFMSOHTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SN=N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




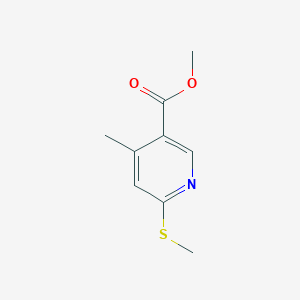
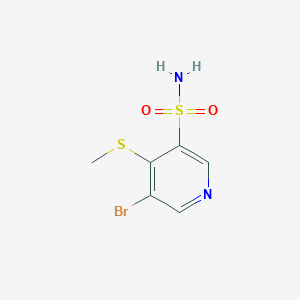

![7,7-Difluoro-3-azabicyclo[4.1.0]heptanehemioxalate](/img/structure/B15230519.png)
![1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15230525.png)
![6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15230536.png)
![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15230548.png)
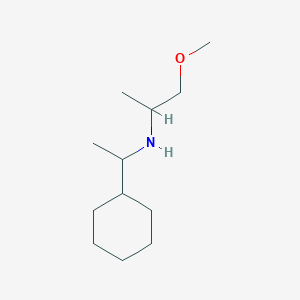
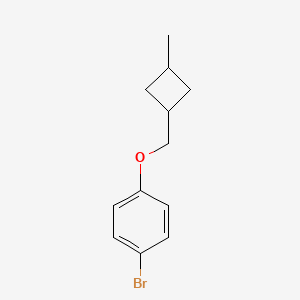
![3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15230571.png)

